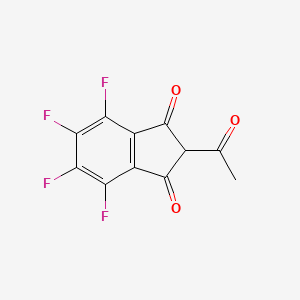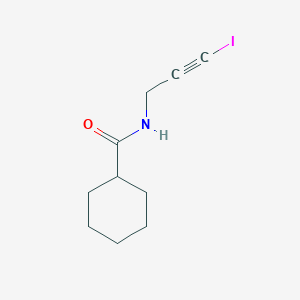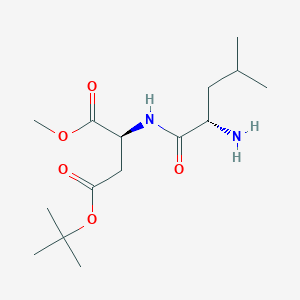
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound with the molecular formula C11H23NO4. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-ethoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
[ \text{2-(1-Ethoxyethoxy)ethanol} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Oxidative reactions can lead to the formation of corresponding oxides or other oxidized products.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: New carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: A more complex carbamate ester with different chemical properties.
Uniqueness
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxyethoxyethyl group provides increased solubility and reactivity compared to simpler carbamate esters. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62788-89-0 |
|---|---|
Fórmula molecular |
C11H23NO4 |
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
2-(1-ethoxyethoxy)ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-5-14-10(4)15-6-7-16-11(13)12-8-9(2)3/h9-10H,5-8H2,1-4H3,(H,12,13) |
Clave InChI |
SQAQIODYKTVUDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCOC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



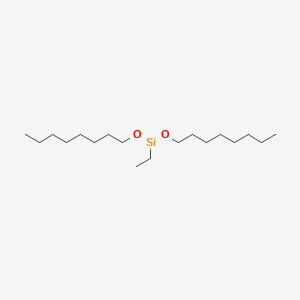
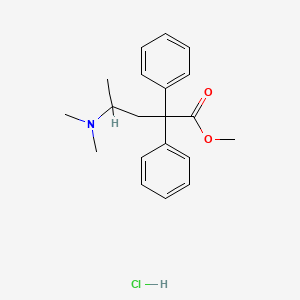
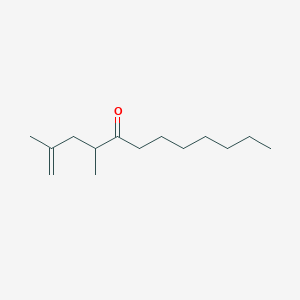
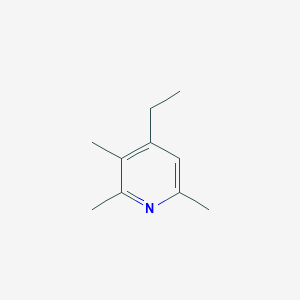
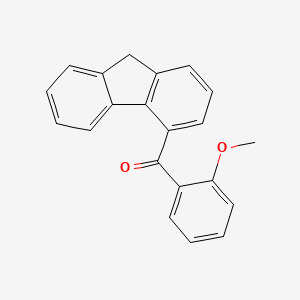

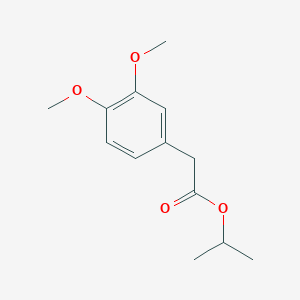
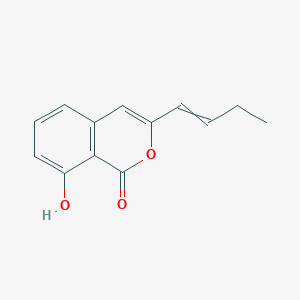
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
